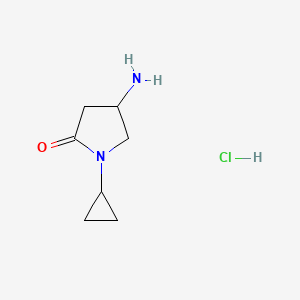

4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride

Description

Properties

IUPAC Name |

4-amino-1-cyclopropylpyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.ClH/c8-5-3-7(10)9(4-5)6-1-2-6;/h5-6H,1-4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHWDRHZNHGFKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(CC2=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351647-51-2 | |

| Record name | 4-amino-1-cyclopropylpyrrolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization and Amination Strategy

The most commonly reported approach to synthesize 4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride involves the nucleophilic substitution or amination of a lactam precursor with cyclopropylamine, followed by salt formation with hydrochloric acid. This method typically proceeds as follows:

- Starting materials: A suitable lactam or pyrrolidin-2-one derivative is reacted with cyclopropylamine.

- Reaction conditions: The reaction is conducted in the presence of hydrochloric acid to facilitate amine protonation and salt formation, often at moderate temperatures (~25–80°C).

- Mechanism: Cyclopropylamine acts as a nucleophile attacking the lactam carbonyl or an activated intermediate, leading to ring closure or substitution to form the amino-substituted pyrrolidinone.

- Salt formation: The free base is converted into its hydrochloride salt by treatment with HCl, enhancing stability and crystallinity.

This approach is supported by industrial practices where batch reactors are employed to optimize yield and purity, with post-reaction purification via recrystallization or chromatography to isolate the hydrochloride salt in pure form.

Alternative Amination via Primary Amines

Drawing parallels from related pyrrole or pyrrolidinone derivatives, amination can also be achieved by reacting halogenated or activated lactam intermediates with primary amines such as cyclopropylamine under controlled heating and stirring. The reaction progress is monitored by thin-layer chromatography (TLC), and purification is achieved by recrystallization from ethanol or column chromatography.

Industrial Preparation Considerations

- Scale-up: Industrial synthesis favors robust, reproducible methods using cost-effective starting materials and reagents.

- Reaction optimization: Parameters such as temperature, pH, solvent choice, and reaction time are optimized to maximize yield and minimize side reactions.

- Purification: Crystallization from suitable solvents (e.g., ethanol, ethyl acetate) and salt formation with hydrochloric acid provide stable, isolable products.

- Safety and cost: Use of strong acids like HCl requires appropriate handling; cyclopropylamine availability and cost influence process economics.

Research Findings and Data Summary

| Aspect | Details |

|---|---|

| Starting materials | Lactam precursor (pyrrolidin-2-one derivative), cyclopropylamine |

| Reaction medium | Acidic aqueous or organic solvent system (e.g., ethanol with HCl) |

| Temperature range | 25–80 °C |

| Reaction time | 1–8 hours depending on scale and conditions |

| Monitoring techniques | Thin-layer chromatography (TLC), NMR spectroscopy for structural confirmation |

| Purification methods | Recrystallization from ethanol or ethyl acetate; chromatography on silica gel |

| Product form | Hydrochloride salt of 4-Amino-1-cyclopropylpyrrolidin-2-one |

| Yield | Typically moderate to high (60–90%) depending on conditions and scale |

| Characterization methods | NMR (1H, 13C), IR spectroscopy, elemental analysis |

Detailed Example Procedure (Adapted)

- Preparation of lactam intermediate: A suitable pyrrolidin-2-one derivative is prepared or procured.

- Amination step: The lactam is dissolved in ethanol or another suitable solvent. Cyclopropylamine is added in stoichiometric or slight excess amounts.

- Acid addition: Hydrochloric acid is introduced to the reaction mixture to promote salt formation.

- Reaction conditions: The mixture is stirred and heated to 50–80 °C for 2–6 hours, with TLC monitoring to confirm completion.

- Work-up: Upon completion, the solvent is removed under reduced pressure.

- Purification: The residue is triturated with ethanol and water, filtered, and recrystallized to yield the hydrochloride salt.

- Characterization: The product is characterized by NMR, IR, and elemental analysis to confirm structure and purity.

Notes on Related Synthetic Methods and Challenges

- The cyclopropyl group introduction is critical and must be preserved during the reaction to avoid ring-opening side reactions.

- Strong acid conditions are necessary for salt formation but must be controlled to prevent decomposition.

- Alternative routes involving protection/deprotection steps or multi-step syntheses have been reported for related compounds but are less practical for large-scale production due to complexity and cost.

- The use of chromatographic purification ensures removal of side products and unreacted starting materials, critical for pharmaceutical-grade purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides under specific conditions.

Reduction: Reduction of the carbonyl group to form alcohol derivatives.

Substitution: Nucleophilic substitution reactions at the amino group.

Common Reagents and Conditions

Oxidation: Often involves oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Typically uses reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Commonly employs reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrrolidinone derivatives, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride finds applications in several scientific research areas:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Cyclopropyl vs.

- Aryl Substitutions : Aryl-substituted derivatives (e.g., 2-methoxyphenyl, benzyl) exhibit higher molecular weights and lipophilicity, which may influence blood-brain barrier permeability .

Biological Activity

4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride is a compound belonging to the pyrrolidinone class, characterized by its unique cyclopropyl group. This compound has garnered attention for its diverse biological activities, which include anti-inflammatory, analgesic, antimicrobial, antiviral, and antitumor properties. Its molecular formula is with a molecular weight of approximately 176.65 g/mol.

Chemical Structure

The structure of this compound includes:

- A pyrrolidine ring.

- An amino group.

- A carbonyl functional group.

These components contribute to its reactivity and interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, thereby altering their activity. The exact mechanisms can vary depending on the biological context but generally involve:

- Enzyme inhibition : Potentially affecting metabolic pathways.

- Receptor modulation : Influencing signaling pathways involved in various physiological processes.

Summary of Activities

Research indicates that this compound exhibits several significant biological activities:

| Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains, showing potential as an antibiotic. |

| Antiviral | Demonstrated activity against certain viral infections in preliminary studies. |

| Antitumor | Exhibits cytotoxic effects on cancer cell lines, indicating potential in oncology. |

| Anti-inflammatory | Reduces inflammation markers in vitro, suggesting therapeutic applications in inflammatory diseases. |

| Analgesic | Provides pain relief in animal models, indicating potential use in pain management. |

Case Studies

Several case studies have explored the efficacy of this compound in various contexts:

- Antimicrobial Efficacy : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibiotic agent against resistant strains.

- Antitumor Activity : In vitro studies showed that the compound induced apoptosis in human cancer cell lines, with IC50 values indicating significant cytotoxicity.

- Pain Management Trials : Animal models treated with the compound displayed reduced pain responses compared to controls, supporting its analgesic properties.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions from appropriate precursors under controlled conditions. Various derivatives have been synthesized to explore structure-activity relationships (SAR), leading to compounds with enhanced biological properties.

Comparative Analysis with Similar Compounds

A comparison with similar compounds highlights the unique pharmacological profile of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Amino-1-propylpyrrolidin-2-one hydrochloride | C8H14N2O | Propyl group instead of cyclopropyl |

| 4-Amino-1-methylpyrrolidin-2-one hydrochloride | C7H14N2O | Methyl group leading to different steric properties |

| 4-Amino-1-benzylpyrrolidin-2-one hydrochloride | C12H16N2O | Benzyl substituent providing aromatic character |

These comparisons reveal that the cyclopropyl moiety in this compound may impart distinct pharmacological properties compared to its analogs.

Q & A

Q. Basic Characterization

- X-ray Diffraction (XRD) : Resolves crystallographic parameters (space group, unit cell dimensions) and confirms hydrochloride salt formation. Monoclinic systems (e.g., P21/c) are common for similar pyrrolidinone salts .

- HPLC-MS : Quantifies purity (>98%) and detects impurities like unreacted cyclopropane precursors .

- Elemental Analysis : Validates C, H, N, and Cl content to confirm stoichiometry (e.g., 1:1 HCl salt) .

How does solubility in aqueous and organic solvents impact formulation for biological assays?

Q. Basic Solubility Profiling

- Aqueous Solubility : Freely soluble in water due to the hydrochloride salt; adjust pH to 4–6 for stability .

- Organic Solvents : Soluble in methanol but insoluble in toluene/ether. Use DMSO for stock solutions (≤10 mM) to avoid precipitation in cell-based assays .

What computational tools can predict reaction pathways and optimize synthesis parameters?

Q. Advanced Computational Design

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to identify low-energy pathways for cyclopropylation .

- AI-Driven Retrosynthesis : Tools like Pistachio and Reaxys prioritize routes based on precursor availability and reaction feasibility .

- Feedback Loops : Integrate experimental data (e.g., failed reactions) to refine computational models iteratively .

How can crystallographic data resolve contradictions in proposed molecular configurations?

Advanced Structural Analysis

Discrepancies between predicted and observed configurations (e.g., cyclopropane ring geometry) are resolved via:

- Single-Crystal XRD : Confirms bond angles (e.g., 60° for cyclopropane) and hydrogen bonding patterns in the crystal lattice .

- Comparative Data : Cross-reference with databases (e.g., Cambridge Structural Database) to validate atypical bond lengths or torsion angles .

What mechanistic insights explain regioselectivity challenges during amination?

Q. Advanced Mechanistic Studies

- Kinetic vs. Thermodynamic Control : Use low temperatures (0–10°C) to favor kinetic products (e.g., primary amine formation) over thermodynamically stable byproducts .

- Steric Effects : Bulky cyclopropyl groups may hinder nucleophilic attack; employ bulky solvents (e.g., THF) or catalysts (e.g., Pd/C) to improve selectivity .

How can researchers address batch-to-batch variability in hydrochloride salt purity?

Q. Advanced Quality Control

- Ion Chromatography : Quantifies chloride content to ensure consistent salt stoichiometry .

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to remove hydrophilic impurities .

- DoE (Design of Experiments) : Statistically model factors (e.g., HCl concentration, cooling rate) to minimize variability .

What stability studies are critical for long-term storage of the compound?

Q. Basic Stability Protocols

- Light Sensitivity : Store in amber vials at –20°C; degradation products (e.g., oxidized amines) monitored via HPLC .

- Hygroscopicity : Use desiccants (e.g., silica gel) to prevent clumping; assess water content via Karl Fischer titration .

How does the cyclopropyl group influence bioactivity in enzyme inhibition studies?

Q. Advanced Bioactivity Correlation

- Conformational Restriction : The cyclopropane ring enforces rigid geometry, enhancing binding affinity to enzyme active sites (e.g., proteases) .

- SAR (Structure-Activity Relationship) : Compare with non-cyclopropyl analogs to quantify steric/electronic contributions to IC50 values .

What strategies reconcile discrepancies between computational predictions and experimental yields?

Q. Advanced Data Contradiction Analysis

- Error Source Identification : Check for overlooked intermediates (e.g., zwitterionic forms) in computational models .

- Sensitivity Analysis : Vary parameters (e.g., solvent polarity, temperature) in simulations to align with empirical data .

- Collaborative Validation : Cross-validate results with independent labs using identical synthetic protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.